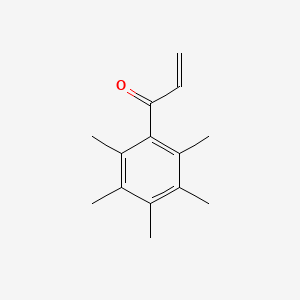
1-(Cyclooct-1-en-1-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclooct-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclooctene ring fused to an azepane ring
Méthodes De Préparation
The synthesis of 1-(Cyclooct-1-en-1-yl)azepane can be achieved through several synthetic routes. One common method involves the photochemical dearomative ring expansion of nitroarenes, which converts the nitro group into a singlet nitrene. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the use of ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .
Analyse Des Réactions Chimiques
1-(Cyclooct-1-en-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclooctene ring, depending on the reagents and conditions used. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized azepane derivatives.
Applications De Recherche Scientifique
1-(Cyclooct-1-en-1-yl)azepane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The unique structural properties of azepanes make them potential candidates for the development of pharmaceuticals, particularly those targeting the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(Cyclooct-1-en-1-yl)azepane involves its interaction with various molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Cyclooct-1-en-1-yl)azepane can be compared with other similar compounds, such as:
Azepane: A simpler seven-membered nitrogen-containing ring without the cyclooctene moiety.
Cyclooctene: An eight-membered ring containing a double bond, but lacking the nitrogen atom.
Piperidine: A six-membered nitrogen-containing ring that is more common in medicinal chemistry.
The uniqueness of this compound lies in its combination of the cyclooctene and azepane rings, which imparts distinct structural and reactivity properties that are not found in simpler analogues.
Propriétés
Numéro CAS |
114041-06-4 |
|---|---|
Formule moléculaire |
C14H25N |
Poids moléculaire |
207.35 g/mol |
Nom IUPAC |
1-(cycloocten-1-yl)azepane |
InChI |
InChI=1S/C14H25N/c1-2-6-10-14(11-7-3-1)15-12-8-4-5-9-13-15/h10H,1-9,11-13H2 |
Clé InChI |
SWFIBSFTFVUYNP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=CCC1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
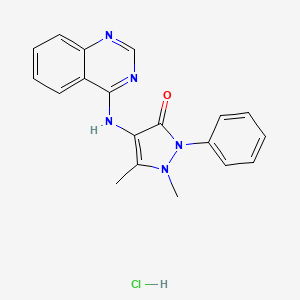

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
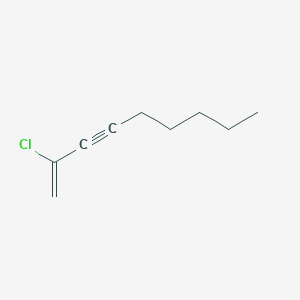
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)

![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
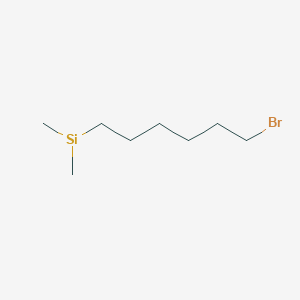
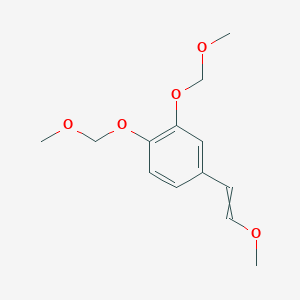

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
